6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
Description
6-Ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a fluorinated quinolone derivative featuring a 1,4-dihydroquinolin-4-one core with distinct substituents. The molecule contains:
- A 6-ethoxy group on the quinoline ring, which may enhance lipophilicity and metabolic stability.
- A 1-[(3-fluorophenyl)methyl] substituent, introducing steric bulk and fluorination for improved pharmacokinetic properties.
This compound belongs to a class of small molecules explored for therapeutic applications, particularly in antimicrobial or anticancer research, due to the quinolinone scaffold’s versatility. Its structural features are optimized for target binding and bioavailability, as seen in related analogs .
Properties
IUPAC Name |
6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4S/c1-2-31-19-8-11-22-21(13-19)24(28)23(32(29,30)20-9-6-17(25)7-10-20)15-27(22)14-16-4-3-5-18(26)12-16/h3-13,15H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPOBMQAQNCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1-[(3-flu
Biological Activity
The compound 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Ethoxy group at the 6-position.
- Fluorobenzenesulfonyl moiety at the 3-position.
- A fluorophenylmethyl substituent at the 1-position of the dihydroquinoline core.
Structural Formula
The molecular formula is , with a molecular weight of approximately 397.43 g/mol.
Anticancer Potential
Research indicates that derivatives of quinoline compounds, including this specific molecule, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation.
Case Study: Inhibition of Glycolysis
A study focusing on fluorinated derivatives revealed that modifications at the C-2 position can enhance the stability and uptake of compounds, making them effective in lower doses. These derivatives showed potent cytotoxic effects against glioblastoma multiforme (GBM) cells, suggesting that similar modifications in the structure of this compound could yield promising anticancer agents .
Enzyme Inhibition
The compound is hypothesized to inhibit hexokinase activity, a critical enzyme in the glycolytic pathway. Inhibition of hexokinase can lead to reduced glucose metabolism in cancer cells, thereby limiting their growth and survival.
Antimicrobial Activity
Preliminary studies have suggested that compounds with similar structures display antimicrobial properties. The sulfonyl group is known to enhance interaction with microbial enzymes, potentially leading to increased efficacy against various pathogens.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of glycolysis | |
| Enzyme Inhibition | Hexokinase inhibition | |
| Antimicrobial | Interaction with microbial enzymes | Hypothetical based on structure |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent. Studies have shown that modifications to enhance solubility and bioavailability are essential for improving therapeutic outcomes.
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer metabolism. Results indicate favorable interactions with hexokinase, supporting its potential as an anticancer agent .
Future Directions
Further research is required to explore:
- In vivo efficacy : Testing in animal models to evaluate therapeutic potential.
- Mechanistic studies : Detailed investigations into how structural modifications affect biological activity.
- Combination therapies : Assessing the compound's effectiveness in combination with existing chemotherapeutics.
Comparison with Similar Compounds
Sulfonyl vs. Benzoyl Groups
- Sulfonyl (target compound): The 4-fluorobenzenesulfonyl group provides strong electron-withdrawing effects, stabilizing the quinolinone core and enabling hydrogen-bonding interactions with biological targets .
Fluorinated vs. Non-Fluorinated Benzyl Groups
Ethoxy vs. Methoxy Substitutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
